- Self-assembled nanostructures of linear arylacetylenes and their aza-substituted analogues, AIP Advances, 2016, 6(6),
Cas no 92866-00-7 (1-Ethynyl-4-(phenylethynyl)benzene)
92866-00-7 structure
Product Name:1-Ethynyl-4-(phenylethynyl)benzene
CAS-nummer:92866-00-7
MF:C16H10
MW:202.250604152679
MDL:MFCD27665710
CID:752985
PubChem ID:253660199
Update Time:2024-10-26
1-Ethynyl-4-(phenylethynyl)benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1-ethynyl-4-(phenylethynyl)-
- 1-Ethynyl-4-(phenylethynyl)benzene
- 1-ethynyl-4-(2-phenylethynyl)benzene
- 4-Ethynyldiphenylacetylene
- 1-(4-Ethynylphenyl)-2-phenylacetylene
- 4-(phenylethynyl)phenylacetylene
- [4-(Phenylethynyl)phenyl]ethyne
- WAUKYPQSFIENDE-UHFFFAOYSA-N
- E0967
- 1-Ethynyl-4-(2-phenylethynyl)benzene (ACI)
- Benzene, 1-ethynyl-4-(phenylethynyl)- (7CI, 9CI)
- [p-(Phenylethynyl)phenyl]acetylene
- p-Ethynyltolane
- YSWG397
- CS-0169895
- DTXSID60460868
- T73075
- AKOS030228731
- MFCD27665710
- SY056503
- 92866-00-7
- AS-61834
- 1-Ethynyl-4-phenylethynyl-benzene
-
- MDL: MFCD27665710
- Inchi: 1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
- InChI-sleutel: WAUKYPQSFIENDE-UHFFFAOYSA-N
- LACHT: C#CC1C=CC(C#CC2C=CC=CC=2)=CC=1
Berekende eigenschappen
- Exacte massa: 202.078250319g/mol
- Monoisotopische massa: 202.078250319g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 315
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Smeltpunt: 88.0 to 92.0 deg-C
- λ max: 318(Benzene)(lit.)
1-Ethynyl-4-(phenylethynyl)benzene Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1-Ethynyl-4-(phenylethynyl)benzene Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862676-250mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | ≥98%(GC) | 250mg |
1,616.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0967-1G |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 1g |
¥490.00 | 2024-04-15 | |
| TRC | E940405-10mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940405-50mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E940405-100mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 100mg |
$ 230.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63405-50mg |
1-ethynyl-4-(2-phenylethynyl)benzene |
92866-00-7 | ≥98%(GC) | 50mg |
¥38.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-1G |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 1g |
¥544.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-200MG |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 200MG |
¥882.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-50mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 50mg |
¥47.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0967-200MG |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 200mg |
¥120.00 | 2024-04-15 |
1-Ethynyl-4-(phenylethynyl)benzene Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: Methanol , Tetrabutylammonium hydroxide Solvents: Toluene ; 5 min, 75 °C
Referentie
- A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols, Beilstein Journal of Organic Chemistry, 2011, 7, 426-431
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol , Toluene ; 1 h, 75 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Referentie
- Novel monomers applicable to a compensation film, an optical film, and a display device, United States, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt
Referentie
- Multiple self-assembled nanostructures from an oligo(p-phenyleneethynylene) containing rod-coil-rod triblock copolymer, Chemical Communications (Cambridge, 2005, (38), 4786-4788
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Toluene , 1,2-Dimethoxyethane ; 2 h, 70 °C
Referentie
- Process for the preparation of substituted phenylacetylenes via deprotection of 2-methyl-4-aryl-3-butyn-2-ols, China, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; rt
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Three-terminal field-controlled molecular devices, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide , Tributylmethoxystannane Solvents: Tetrahydrofuran ; 4.5 h, reflux
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt
Referentie
- A one-pot method for the synthesis of phenylalkynyl-substituted terminal alkynes by deprotection/stannylation followed by a Migita-Kosugi-Stille coupling, Journal of Chemical Research, 2018, 42(5), 235-238
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran
Referentie
- Selective and efficient access to ortho, meta and para ring-substituted phenylacetylene derivatives R-[CC-C6H4]x-Y (Y = H, NO2, CN, I, NH2), Tetrahedron, 1997, 53(22), 7595-7604
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Tributylmethoxystannane Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 h, reflux; reflux → rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt
Referentie
- One-Pot Transformation of Ph2P(O)-Protected Ethynes: Deprotection Followed by Transition Metal-Catalyzed Coupling, Journal of Organic Chemistry, 2013, 78(24), 12802-12808
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility, European Polymer Journal, 2021, 147,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt
Referentie
- Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3, Organic Letters, 2019, 21(12), 4694-4697
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 4 h, rt
Referentie
- Fluoro-substituted phenyleneethynylenes: acetylenic n-type organic semiconductors, Chemistry Letters, 2010, 39(12), 1300-1302
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt
Referentie
- Combinatorial synthesis of oligo(phenylene ethynylene)s, Tetrahedron, 2002, 58(52), 10387-10405
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Potassium fluoride Solvents: Methanol , Dichloromethane ; 6 h, rt
Referentie
- Enhanced Emission in Self-Assembled Phenyleneethynylene Derived π-Gelators, Advanced Optical Materials, 2020, 8(14),
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; rt → 50 °C; 50 °C
Referentie
- Dielectric polymer compositions containing phenylactylene (di)adamantane monomer for microelectronic applications, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 50 °C; 3 h, 50 °C; cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled
Referentie
- Compositions and methods for thermosetting acetylenic monomers in organic compositions, United States, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 1.5 h, rt
Referentie
- Synthesis and spectroscopic studies of arylethynylsilanes, Chemistry - An Asian Journal, 2007, 2(4), 489-498
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Dichloromethane ; rt; 12 h, rt
Referentie
- Synthesis of a Homopolymer of Oligo(p-phenyleneethynylene) Attached to Alternate Carbons of a Main Chain Polyethylene and Its Liquid-Crystalline and Optical Properties, Journal of Macromolecular Science, 2013, 52(5), 701-715
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 7 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt
Referentie
- New fluorophores with rod-shaped polycyano π-conjugated structures: Synthesis and photophysical properties, Organic Letters, 2006, 8(4), 717-720
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 24 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- Cu(I) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C-N axial biaryl compounds, Chemical Science, 2022, 13(1), 263-273
1-Ethynyl-4-(phenylethynyl)benzene Raw materials
- Phosphine oxide, diphenyl(phenylethynyl)-
- 4-Bromophenylacetylene
- Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-
- ethynyltrimethylsilane
- 1-(4-Bromophenyl)-2-phenylacetylene
- 3-Butyn-2-ol, 2-methyl-4-[4-(2-phenylethynyl)phenyl]-
- 1-Ethynyl-4-iodobenzene
1-Ethynyl-4-(phenylethynyl)benzene Preparation Products
1-Ethynyl-4-(phenylethynyl)benzene Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
Ordernummer:A936788
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 15:21
Prijs ($):340.0
E-mail:sales@amadischem.com
1-Ethynyl-4-(phenylethynyl)benzene Gerelateerde literatuur
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):340.0